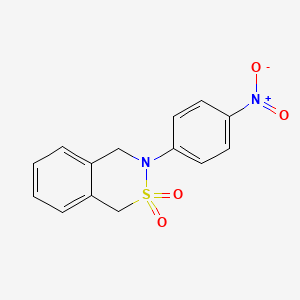![molecular formula C6H8OS2 B2396217 [5-(Methylsulfanyl)thiophen-2-yl]methanol CAS No. 773868-47-6](/img/structure/B2396217.png)
[5-(Methylsulfanyl)thiophen-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Methylsulfanyl)thiophen-2-yl]methanol: is an organic compound with the molecular formula C6H8OS2 It features a thiophene ring substituted with a methylsulfanyl group at the 5-position and a methanol group at the 2-position
Mechanism of Action
Target of Action
The primary targets of [5-(Methylsulfanyl)thiophen-2-yl]methanol are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been found to possess a wide range of therapeutic properties . .
Result of Action
Thiophene derivatives have been found to exhibit a range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [5-(Methylsulfanyl)thiophen-2-yl]methanol typically begins with thiophene derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Methylsulfanyl)thiophen-2-yl]methanol can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [5-(Methylsulfanyl)thiophen-2-yl]methanol is used as a ligand in catalytic reactions.
Material Science: It is explored for its potential in the development of organic semiconductors and conductive polymers.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Agriculture: The compound is explored for its potential use in agrochemicals.
Comparison with Similar Compounds
- [5-(Methylthio)thiophen-2-yl]methanol
- [5-(Ethylsulfanyl)thiophen-2-yl]methanol
- [5-(Methylsulfanyl)furan-2-yl]methanol
Comparison:
- [5-(Methylsulfanyl)thiophen-2-yl]methanol is unique due to the presence of both a methylsulfanyl group and a methanol group on the thiophene ring, which imparts distinct chemical properties.
- [5-(Methylthio)thiophen-2-yl]methanol has similar properties but lacks the hydroxyl group, affecting its reactivity and applications.
- [5-(Ethylsulfanyl)thiophen-2-yl]methanol has an ethylsulfanyl group instead of a methylsulfanyl group, leading to differences in steric and electronic effects.
- [5-(Methylsulfanyl)furan-2-yl]methanol features a furan ring instead of a thiophene ring, resulting in different aromaticity and reactivity.
Properties
IUPAC Name |
(5-methylsulfanylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS2/c1-8-6-3-2-5(4-7)9-6/h2-3,7H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAYXCFFDGWOPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2396135.png)


![N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2396138.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2396140.png)




![2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2396151.png)
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2396153.png)

![tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B2396157.png)
